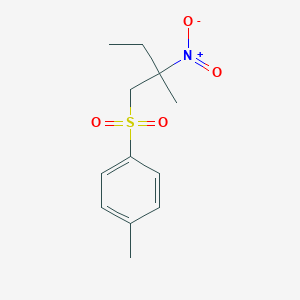
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. The initial step often includes the formation of the naphthylmethyl group, followed by the introduction of the piperidinium moiety. The final step involves the esterification with dimethylcarbamate. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxy-1-naphthyl)methylene cyclohexanecarbohydrazide
- N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium chloride dimethylcarbamate (ester)
Uniqueness
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
67361-00-6 |
|---|---|
Formule moléculaire |
C20H27BrN2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[1-[(1-methylpiperidin-1-ium-1-yl)methyl]naphthalen-2-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C20H27N2O2.BrH/c1-21(2)20(23)24-19-12-11-16-9-5-6-10-17(16)18(19)15-22(3)13-7-4-8-14-22;/h5-6,9-12H,4,7-8,13-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JSBWDKOVXCGVAG-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+]3(CCCCC3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
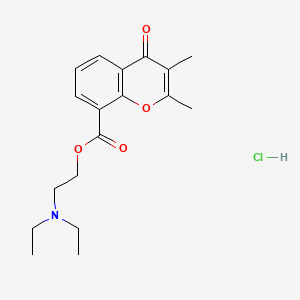
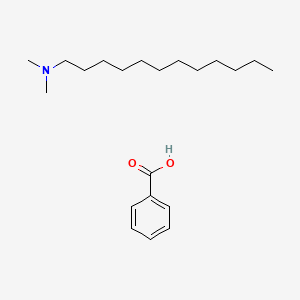
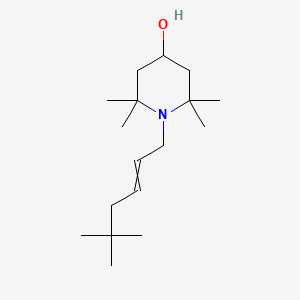
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
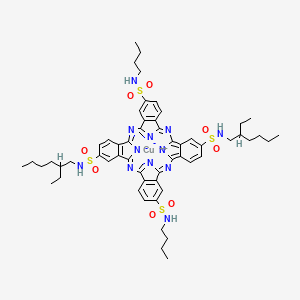
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

